Disodium 3'-uridinemonophosphate Disodium 3'-uridinemonophosphate 3'-UMP is a pyrimidine ribonucleoside 3'-monophosphate having uracil as the nucleobase. It has a role as an Escherichia coli metabolite. It is a pyrimidine ribonucleoside 3'-monophosphate and a uridine phosphate. It is a conjugate acid of a 3'-UMP(2-).
3'-UMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3'-Uridylic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 35170-03-7
VCID: VC20765529
InChI: InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
SMILES: C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+]
Molecular Formula: C9H13N2O9P
Molecular Weight: 324.18 g/mol

Disodium 3'-uridinemonophosphate

CAS No.: 35170-03-7

Cat. No.: VC20765529

Molecular Formula: C9H13N2O9P

Molecular Weight: 324.18 g/mol

* For research use only. Not for human or veterinary use.

Disodium 3'-uridinemonophosphate - 35170-03-7

Specification

Description 3'-UMP is a pyrimidine ribonucleoside 3'-monophosphate having uracil as the nucleobase. It has a role as an Escherichia coli metabolite. It is a pyrimidine ribonucleoside 3'-monophosphate and a uridine phosphate. It is a conjugate acid of a 3'-UMP(2-).
3'-UMP is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
3'-Uridylic acid is a natural product found in Daphnia pulex, Drosophila melanogaster, and other organisms with data available.
CAS No. 35170-03-7
Molecular Formula C9H13N2O9P
Molecular Weight 324.18 g/mol
IUPAC Name [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate
Standard InChI InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Standard InChI Key FOGRQMPFHUHIGU-XVFCMESISA-N
Isomeric SMILES C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O
SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+]
Canonical SMILES C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O
Appearance Assay:≥98%A crystalline solid

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